molecular formula C14H20N4O2 B2368577 (5R,7S)-N-(Cyanomethyl)-N-ethyl-2,5,7-trimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide CAS No. 2418593-23-2

(5R,7S)-N-(Cyanomethyl)-N-ethyl-2,5,7-trimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide

Cat. No. B2368577
CAS RN: 2418593-23-2
M. Wt: 276.34
InChI Key: FESJYNPCKFKMQR-ZJUUUORDSA-N
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Description

Pyrano[3,4-c]pyrazole derivatives are a class of compounds that have garnered significant attention due to their diverse structural significance and biological activities . They are composed of fused pyran and pyrazole rings .


Synthesis Analysis

The past decade has witnessed significant progress in synthesizing structurally diverse and biologically relevant pyrano[2,3-c]pyrazole derivatives through the integration of green methodologies . These include the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions .


Molecular Structure Analysis

Pyrano[3,4-c]pyrazole derivatives are composed of fused pyran and pyrazole rings, existing in four distinct isomer arrangements: pyrano[2,3-c]pyrazole, pyrano[3,2-c]pyrazole, pyrano[3,4-c]pyrazole, and pyrano[4,3-c]pyrazole .


Chemical Reactions Analysis

The multicomponent synthesis of heterocyclic compounds like pyrano[3,4-c]pyrazole derivatives holds a prominent position due to its efficiency and versatility . The synthesis of pyrano[2,3-c]pyrazole has been a subject of considerable research efforts, yielding numerous methods and synthetic routes .

Mechanism of Action

While the specific mechanism of action for “(5R,7S)-N-(Cyanomethyl)-N-ethyl-2,5,7-trimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide” is not available, pyrano[2,3-c]pyrazole derivatives have shown promising antimicrobial, anticancer, anti-inflammatory, and antiviral properties . They also exhibit the capability to potentially inhibit the activity of the human Chk1 kinase enzyme .

Future Directions

The field of organic synthesis has witnessed a remarkable paradigm shift towards sustainability and environmental consciousness . The future research directions include advancing green chemistry practices and focusing on achieving sustainability along with high yields and product diversity .

properties

IUPAC Name

(5R,7S)-N-(cyanomethyl)-N-ethyl-2,5,7-trimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O2/c1-5-18(7-6-15)14(19)13-11-8-9(2)20-10(3)12(11)16-17(13)4/h9-10H,5,7-8H2,1-4H3/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FESJYNPCKFKMQR-ZJUUUORDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC#N)C(=O)C1=C2CC(OC(C2=NN1C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC#N)C(=O)C1=C2C[C@H](O[C@H](C2=NN1C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5R,7S)-N-(Cyanomethyl)-N-ethyl-2,5,7-trimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide

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